molecular formula C20H33NO2 B11968656 2'-(Dodecyloxy)acetanilide CAS No. 27046-09-9

2'-(Dodecyloxy)acetanilide

Cat. No.: B11968656
CAS No.: 27046-09-9
M. Wt: 319.5 g/mol
InChI Key: GYWGKBMXOOAFBK-UHFFFAOYSA-N
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Description

2’-(Dodecyloxy)acetanilide is an organic compound with the molecular formula C20H33NO2 It is a derivative of acetanilide, where the hydrogen atom of the amide group is replaced by a dodecyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Dodecyloxy)acetanilide typically involves the reaction of aniline with acetic anhydride in the presence of a dodecyloxy group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

In this reaction, aniline reacts with acetic anhydride to form acetanilide, which is then further reacted with a dodecyloxy group to yield 2’-(Dodecyloxy)acetanilide .

Industrial Production Methods

Industrial production of 2’-(Dodecyloxy)acetanilide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2’-(Dodecyloxy)acetanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyloxybenzoic acid, while reduction may produce dodecyloxyaniline .

Scientific Research Applications

2’-(Dodecyloxy)acetanilide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Dodecyloxy)acetanilide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Dodecyloxy)acetanilide is unique due to the presence of the dodecyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

27046-09-9

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

N-(2-dodecoxyphenyl)acetamide

InChI

InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-14-17-23-20-16-13-12-15-19(20)21-18(2)22/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,21,22)

InChI Key

GYWGKBMXOOAFBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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